2-methyl-N'-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
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Overview
Description
2-methyl-N’-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide is a complex organic compound that features a combination of triazole, thiophene, and benzohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure scalability and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-methyl-N’-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-methyl-N’-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The triazole and thiophene rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: A compound with a thiophene ring and similar structural features.
Thiophene-2-boronic acid pinacol ester: Another thiophene-containing compound used in organic synthesis.
Uniqueness
2-methyl-N’-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide is unique due to its combination of triazole, thiophene, and benzohydrazide moieties. This unique structure confers distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H19N5O2S2 |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-methyl-N'-[2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide |
InChI |
InChI=1S/C22H19N5O2S2/c1-15-8-5-6-11-17(15)21(29)25-23-19(28)14-31-22-26-24-20(18-12-7-13-30-18)27(22)16-9-3-2-4-10-16/h2-13H,14H2,1H3,(H,23,28)(H,25,29) |
InChI Key |
HPYCFFJNQABBRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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